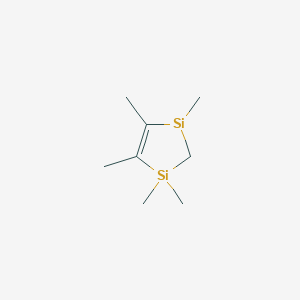
CID 78066287
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78066287” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its reactivity and functionality in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78066287 involves several synthetic routes, each tailored to achieve high purity and yield. Common methods include:
Direct Synthesis: This involves the reaction of precursor molecules under controlled conditions to form the desired compound. The reaction conditions typically include specific temperatures, pressures, and the use of catalysts to facilitate the reaction.
Multi-step Synthesis: This method involves a series of chemical reactions where intermediate compounds are formed and subsequently converted into the final product. Each step requires precise control of reaction conditions to ensure the desired transformation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This often involves:
Batch Processing: Large quantities of reactants are combined in a reactor, and the reaction is allowed to proceed to completion. The product is then isolated and purified.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
CID 78066287 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: These include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
CID 78066287 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which CID 78066287 exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Properties
Molecular Formula |
C8H17Si2 |
|---|---|
Molecular Weight |
169.39 g/mol |
InChI |
InChI=1S/C8H17Si2/c1-7-8(2)10(4,5)6-9(7)3/h6H2,1-5H3 |
InChI Key |
MFJYMZAIGHCAEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([Si](C[Si]1C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















